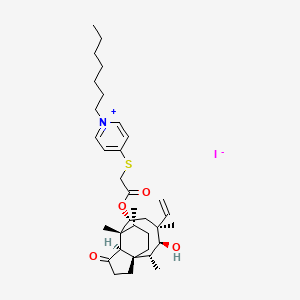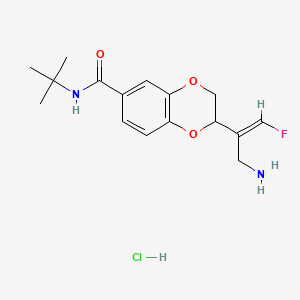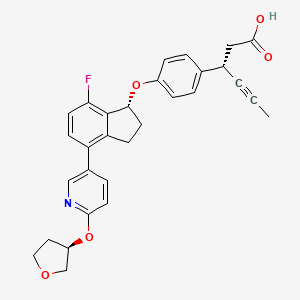
Xelaglifam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xelaglifam is a novel compound developed as a G-protein-coupled receptor 40 (GPR40) agonist. It is primarily used for the treatment of Type 2 diabetes by inducing glucose-dependent insulin secretion and reducing circulating glucose levels . This compound has shown promising results in both in vitro and in vivo studies, making it a significant candidate in diabetes management.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xelaglifam involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The process also includes rigorous quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Xelaglifam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Xelaglifam has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential in treating Type 2 diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
作用機序
Xelaglifam exerts its effects by acting as an agonist for G-protein-coupled receptor 40 (GPR40). This receptor is involved in glucose-dependent insulin secretion. Upon binding to GPR40, this compound enhances the recruitment of β-arrestin and increases the mobilization of calcium ions, leading to increased insulin secretion. This mechanism helps in maintaining glycemic control in patients with Type 2 diabetes .
類似化合物との比較
Fasiglifam: Another GPR40 agonist used for diabetes treatment.
Pioglitazone: A thiazolidinedione used to improve insulin sensitivity.
Metformin: A biguanide that reduces hepatic glucose production.
Uniqueness of Xelaglifam: this compound is unique due to its enhanced β-arrestin recruitment and sustained glycemic control compared to other GPR40 agonists like Fasiglifam. It also shows a longer-lasting effect on β-cells, leading to improved insulin secretion and glucose tolerance .
特性
CAS番号 |
2230597-99-4 |
|---|---|
分子式 |
C30H28FNO5 |
分子量 |
501.5 g/mol |
IUPAC名 |
(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxypyridin-3-yl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |
InChIキー |
IJUWQJZOUDTENA-HRRBBWQUSA-N |
異性体SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |
正規SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
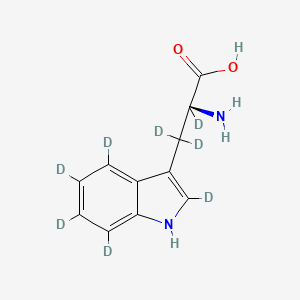

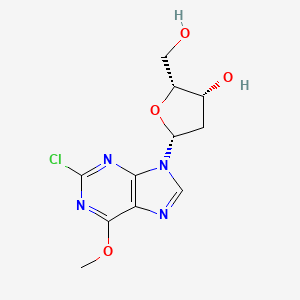

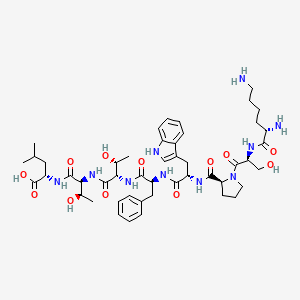
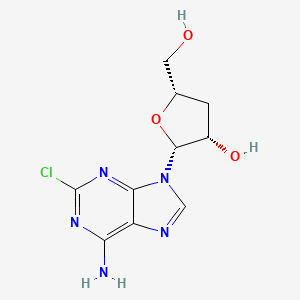
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
